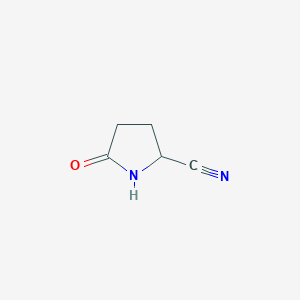

5-Oxopyrrolidine-2-carbonitrile

概要

説明

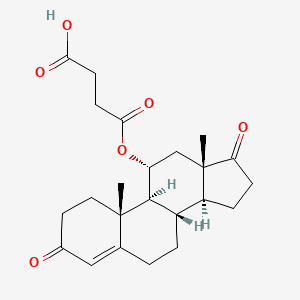

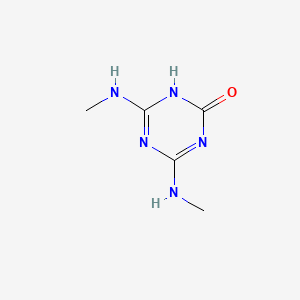

5-Oxopyrrolidine-2-carbonitrile is a chemical compound . It is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of derivatives of this compound can be achieved from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . A diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .Molecular Structure Analysis

The molecular formula of this compound is C5H6N2O . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The crystal structures of compounds differ in the formation of various types of hydrogen bonds .Chemical Reactions Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, density, and refractive index are not available .科学的研究の応用

Sorption and Environmental Applications

- Sorption of Divalent Metal Ions from Aqueous Solution by Carbon Nanotubes : Research indicates that carbon nanotubes (CNTs), after surface oxidation, show significant potential in sorbing divalent metal ions (e.g., Cd^2+, Cu^2+, Ni^2+, Pb^2+, Zn^2+) from aqueous solutions. The process parameters such as CNT characterizations (surface area, pore size, sorbent mass, surface acidity), solution properties (ionic strength, pH, initial sorbate concentration, temperature), and competition for sorption sites by multiple metal ions greatly influence the sorption capacity. The findings suggest potential environmental protection applications for oxidized CNTs in treating water and wastewater contaminated with divalent metal ions (Srivastava, 2013).

Drug Discovery and Medicinal Chemistry

- Pyrrolidine in Drug Discovery : The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry due to its versatility in exploring pharmacophore space, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage. Research encompasses bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. The review discusses the influence of steric factors on biological activity and the structure–activity relationship (SAR) of studied compounds, highlighting the utility of pyrrolidine and its derivatives in designing new compounds with varied biological profiles (Li Petri et al., 2021).

Advanced Materials and Nanotechnology

- Carbon-based Solid Acids for Green Chemistry : Carbon materials, including carbon solid acids derived from biomass, polymers, and carbon/silica-based catalysts, are highlighted for their role in green chemistry. Mesoporosity in these materials plays a crucial role in catalysis, suggesting their potential in transforming bulk materials into valuable products. The review underlines the synthesis, properties, and applications of carbon solid acids, reflecting on their importance in sustainable and environmentally friendly chemical processes (Mahajan & Gupta, 2019).

Safety and Hazards

将来の方向性

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles .

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as 5-oxopyrrolidine-2-carbonitrile, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in the target’s function.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of a compound, including its molecular weight and structure, can influence its pharmacokinetic profile .

Result of Action

Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting that this compound may have diverse molecular and cellular effects .

特性

IUPAC Name |

5-oxopyrrolidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-3-4-1-2-5(8)7-4/h4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSPIXLTIXUWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3329215.png)